molecular formula C7H6N2O5 B2874663 (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid CAS No. 147283-78-1

(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No.: B2874663
CAS No.: 147283-78-1
M. Wt: 198.134
InChI Key: KHEKZKBMUAPJPS-UHFFFAOYSA-N
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Description

(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with a nitro group and an oxo group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid typically involves the nitration of 2-oxopyridine derivatives followed by the introduction of the acetic acid group. One common method involves the nitration of 2-oxopyridine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-nitro-2-oxopyridine is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    2-oxopyridine-3-carboxylic acid: Similar structure but lacks the nitro group.

    3-nitropyridine-2-carboxylic acid: Similar structure but lacks the oxo group.

    2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but contains a nitrile group instead of the acetic acid moiety.

Uniqueness: (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is unique due to the presence of both the nitro and oxo groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-nitro-2-oxopyridin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-6(11)4-8-3-1-2-5(7(8)12)9(13)14/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEKZKBMUAPJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.73 g (14.7 mmol) of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are dissolved in 10 mL of dichloromethane and treated with 40 mL of trifluoroacetic acid. It is stirred at
Quantity
3.73 g
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10 mL
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40 mL
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reactant
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Synthesis routes and methods II

Procedure details

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